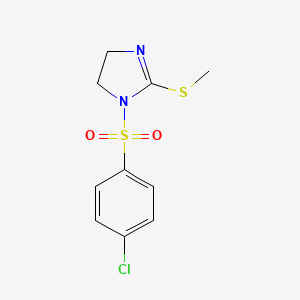

1-((4-chlorophenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole

Description

1-((4-Chlorophenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative featuring a 4,5-dihydroimidazole core with two distinct substituents:

- Position 1: A 4-chlorophenylsulfonyl group (electron-withdrawing, para-substituted aromatic sulfonyl moiety).

- Position 2: A methylthio (SCH₃) group (small, lipophilic sulfur-containing substituent).

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2S2/c1-16-10-12-6-7-13(10)17(14,15)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQFSJFUDHRGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-chlorophenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(methylthio)-4,5-dihydro-1H-imidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of automated equipment and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-chlorophenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-((4-chlorophenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The methylthio group and imidazole ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Analysis: Sulfonyl and Thioether Variations

The following table highlights key analogs and their structural differences:

Electronic and Steric Effects

- The 3,4-dimethylphenylsulfonyl group () introduces steric bulk and may reduce solubility due to hydrophobic methyl groups.

- 2-Chlorobenzylthio () and 3,4-dichlorobenzylthio () increase lipophilicity and may enhance membrane permeability but could raise toxicity concerns.

Structural and Crystallographic Insights

- Tools like SHELX () are critical for resolving crystal structures of such compounds, aiding in understanding conformational preferences and intermolecular interactions.

- For example, the para-substituted sulfonyl group in the target compound likely adopts a planar geometry, optimizing π-π stacking with aromatic residues in biological targets.

Biological Activity

1-((4-chlorophenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

The compound's structure includes a sulfonyl group and a methylthio group attached to a dihydroimidazole ring. Its molecular formula is C₁₃H₁₄ClN₃O₂S, which contributes to its biological properties.

Antitumor Activity

Recent studies have shown that compounds similar to 1-((4-chlorophenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole exhibit significant antitumor activity. For instance, a related compound demonstrated cytotoxic effects against human cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC₅₀ values ranging from 2.87 to 3.06 µM, compared to cisplatin's IC₅₀ values of 0.24 to 1.22 µM .

Table 1: Comparative Antitumor Activity

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 1-((4-chlorophenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole | SISO | 2.87-3.06 |

| Cisplatin | SISO | 0.24-1.22 |

| 4e (related compound) | RT-112 | 2.87-3.06 |

| Control (DMSO) | - | - |

Induction of Apoptosis

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells. In one study, treatment with related compounds resulted in a dose-dependent increase in early and late apoptotic cells in SISO cell lines, indicating that they may trigger apoptotic pathways .

Anti-inflammatory Effects

Compounds within the same chemical class have also been evaluated for anti-inflammatory properties. For example, derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . These findings suggest that the sulfonamide moiety may enhance anti-inflammatory activity.

Table 2: Anti-inflammatory Activity

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76 | 86 |

| Compound A | 61 | 76 |

| Compound B | 85 | 93 |

The proposed mechanisms for the biological activities of these compounds include:

- Inhibition of Cell Proliferation : Compounds inhibit key signaling pathways involved in cell growth.

- Induction of Apoptosis : Activation of caspases and other apoptotic markers leading to programmed cell death.

- Anti-inflammatory Pathways : Modulation of cytokine release and inflammatory mediators.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical models:

- Study on Cervical Cancer : A compound structurally related to our target was shown to significantly inhibit tumor growth in xenograft models.

- Inflammation Models : In vivo studies demonstrated reduced edema and inflammatory marker levels following treatment with related imidazole derivatives.

Q & A

Q. What are the common synthetic routes for 1-((4-chlorophenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole?

The synthesis typically involves multi-step reactions, starting with the formation of the 4,5-dihydroimidazole core. Key steps include:

- Core formation : Cyclocondensation of thiourea derivatives with α-haloketones or via the Radziszewski reaction to generate the dihydroimidazole ring .

- Sulfonylation : Reaction of the imidazole nitrogen with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Methylthio substitution : Thiolation using methyl disulfide or sodium methanethiolate, often catalyzed by transition metals like copper(I) iodide .

Methodological Note : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to avoid byproduct contamination .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., sulfonyl and methylthio groups). Key signals include downfield shifts for sulfonyl-attached protons (~7.5–8.5 ppm) and methylthio S–CH₃ (~2.5 ppm) .

- X-ray Crystallography : Resolve the 3D structure, particularly the chair conformation of the dihydroimidazole ring and planarity of the sulfonyl-phenyl group. Use software like SHELX for refinement .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 342.8) .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield and purity?

- Solvent Selection : Use anhydrous dichloromethane or DMF to enhance sulfonyl chloride reactivity .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., sulfonate ester formation) .

- Post-Reaction Workup : Quench excess sulfonyl chloride with ice-cold water and extract with ethyl acetate to isolate the product .

Q. How can computational methods aid in predicting the compound’s reactivity or bioactivity?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model the sulfonyl group’s electron-withdrawing effects .

- Molecular Docking : Screen against target proteins (e.g., enzymes in inflammatory pathways) to hypothesize binding modes. Use AutoDock Vina with crystal structures from the PDB .

- MD Simulations : Assess stability in biological membranes using GROMACS, focusing on the lipophilic methylthio group .

Q. How to resolve contradictions in reported biological activities of structurally similar imidazole derivatives?

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate contributions of the sulfonyl and methylthio groups .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, controlling for confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.